J. Med. Chem. Validation: This Regioisomer Enables Kinase Inhibitor Synthesis via Palladium-Catalyzed Aryl Coupling
A study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3b00876) demonstrated the specific utility of methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate (CAS 1565929-24-9) as a key intermediate for synthesizing novel kinase inhibitors. The compound's 4-chlorosulfonyl group enabled efficient palladium-catalyzed Suzuki-Miyaura coupling to introduce diverse aryl groups, generating a library of kinase-targeting sulfonamide derivatives [1]. In contrast, the regioisomeric 5-chlorosulfonyl-4-methyl analog (CAS 423768-46-1) has been primarily reported in the context of herbicide intermediate synthesis (CN105237523) with a modest 49% chlorosulfonation yield, and has no published record of successful kinase inhibitor elaboration under comparable coupling conditions . This represents a direct, application-level differentiation: the 4-chlorosulfonyl-5-methyl isomer is validated for pharmaceutical lead generation, while the 5-chlorosulfonyl-4-methyl isomer is documented for agrochemical intermediate use.
| Evidence Dimension | Validated synthetic application in drug discovery |
|---|---|
| Target Compound Data | Documented in J. Med. Chem. for kinase inhibitor synthesis via Pd-catalyzed aryl coupling; diverse aryl groups introduced at the chlorosulfonyl position |
| Comparator Or Baseline | Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate (CAS 423768-46-1): documented in CN105237523 for herbicide intermediate synthesis; 49% yield for chlorosulfonation step; no kinase inhibitor application reported |
| Quantified Difference | Target compound has peer-reviewed medicinal chemistry validation vs. comparator limited to patent-listed agrochemical intermediate synthesis |
| Conditions | J. Med. Chem. study; Suzuki-Miyaura Pd-catalyzed coupling conditions for target compound; Chlorosulfonic acid, 20°C, 4 h for comparator synthesis |
Why This Matters
A procurement decision based on validated pharmaceutical synthetic utility reduces the risk of investing in an intermediate that lacks demonstrated applicability in drug discovery programs.
- [1] Journal of Medicinal Chemistry, 2023. DOI: 10.1021/acs.jmedchem.3b00876. Study demonstrating utility of methyl 4-(chlorosulfonyl)-5-methylthiophene-2-carboxylate in synthesizing novel kinase inhibitors via palladium-catalyzed coupling. Referenced in Kuujia product page. View Source
